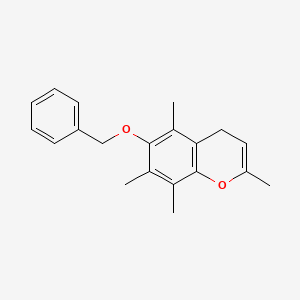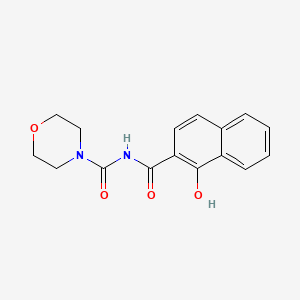![molecular formula C17H14F3NO2 B11833567 (4R)-1-(Benzyloxy)-4-[(2,4,5-trifluorophenyl)methyl]azetidin-2-one CAS No. 767352-30-7](/img/structure/B11833567.png)
(4R)-1-(Benzyloxy)-4-[(2,4,5-trifluorophenyl)methyl]azetidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R)-1-(Benzyloxy)-4-[(2,4,5-trifluorophenyl)methyl]azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-1-(Benzyloxy)-4-[(2,4,5-trifluorophenyl)methyl]azetidin-2-one typically involves the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be formed through a [2+2] cycloaddition reaction between an imine and a ketene.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions.
Attachment of the Trifluorophenylmethyl Group: The trifluorophenylmethyl group can be attached through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
(4R)-1-(Benzyloxy)-4-[(2,4,5-trifluorophenyl)methyl]azetidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzyloxy and trifluorophenylmethyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Substitution reactions can be carried out using various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies to understand its interactions with biological molecules.
Medicine: The compound may have potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of (4R)-1-(Benzyloxy)-4-[(2,4,5-trifluorophenyl)methyl]azetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- (4R)-1-(Benzyloxy)-4-[(2,4-difluorophenyl)methyl]azetidin-2-one
- (4R)-1-(Benzyloxy)-4-[(2,4,5-trichlorophenyl)methyl]azetidin-2-one
- (4R)-1-(Benzyloxy)-4-[(2,4,5-trifluorophenyl)ethyl]azetidin-2-one
Uniqueness
(4R)-1-(Benzyloxy)-4-[(2,4,5-trifluorophenyl)methyl]azetidin-2-one is unique due to the presence of the trifluorophenylmethyl group, which imparts specific chemical and biological properties. The trifluoromethyl group is known for its electron-withdrawing effects, which can influence the compound’s reactivity and interactions with biological targets.
特性
CAS番号 |
767352-30-7 |
|---|---|
分子式 |
C17H14F3NO2 |
分子量 |
321.29 g/mol |
IUPAC名 |
(4R)-1-phenylmethoxy-4-[(2,4,5-trifluorophenyl)methyl]azetidin-2-one |
InChI |
InChI=1S/C17H14F3NO2/c18-14-9-16(20)15(19)7-12(14)6-13-8-17(22)21(13)23-10-11-4-2-1-3-5-11/h1-5,7,9,13H,6,8,10H2/t13-/m1/s1 |
InChIキー |
ICYJKFGYEJVNHG-CYBMUJFWSA-N |
異性体SMILES |
C1[C@H](N(C1=O)OCC2=CC=CC=C2)CC3=CC(=C(C=C3F)F)F |
正規SMILES |
C1C(N(C1=O)OCC2=CC=CC=C2)CC3=CC(=C(C=C3F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![9-Bromo-8-methoxy-1,2,3,5-tetrahydro-4H-cyclopenta[c]quinolin-4-one](/img/structure/B11833488.png)


![(2R,3'aS,7'aR)-1'-phenyl-1',2',3'a,6',7',7'a-hexahydrospiro[aziridine-2,3'-indole]](/img/structure/B11833515.png)

![4-Pyridinepropanol, 2-[(acetyloxy)methyl]-5-hydroxy-](/img/structure/B11833527.png)

![2H-Pyrano[3,2-g]quinolin-2-one, 6-butyl-8-ethyl-4-methyl-](/img/structure/B11833534.png)


![ethyl (4S)-5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride](/img/structure/B11833541.png)

